molecular formula C7H12N4 B1444855 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1174645-65-8

3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1444855
CAS No.: 1174645-65-8
M. Wt: 152.2 g/mol
InChI Key: WJXSFSALUZCCJQ-UHFFFAOYSA-N
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Description

3,8-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a high-value fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This versatile scaffold, which incorporates both piperazine and 1,2,4-triazole pharmacophores, serves as a key synthetic intermediate and building block for the development of novel therapeutic agents . The compound's core structure is recognized for its diverse biological potential. The triazolo[4,3-a]pyrazine scaffold is a privileged template in pharmaceutical research, most notably employed as a key precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors such as Sitagliptin, an established therapy for Type 2 Diabetes Mellitus . Beyond anti-diabetic applications, research indicates derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including potential as human P2X7 receptor antagonists, BRD4 inhibitors with anti-proliferative effects, adenosine receptor antagonists, and neurokinin-3 receptor modulators . This wide applicability makes it an exceptionally valuable template for exploring new chemical space in drug discovery campaigns. With the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol, this reagent is provided as a high-purity solid for research applications . The structural motif is highly amenable to further functionalization, allowing researchers to generate diverse libraries of compounds for screening and optimization . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety data sheets should be consulted before use.

Properties

IUPAC Name

3,8-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5-7-10-9-6(2)11(7)4-3-8-5/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXSFSALUZCCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174645-65-8
Record name 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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Preparation Methods

Hydrazine-Mediated Cyclization

A common approach involves the reaction of chloropyrazine derivatives with hydrazine hydrate in ethanol under controlled temperature to form hydrazinopyrazine intermediates. Subsequent cyclization with appropriate reagents yields the triazolo-pyrazine core.

  • Step 1: Addition of hydrazine hydrate to 2-chloropyrazine in ethanol at 58-61°C for 15 hours, pH adjustment to 6, followed by extraction and purification to obtain intermediate hydrazinopyrazine (Purity ~93.3%).

Acylation and Ring Closure

The hydrazinopyrazine intermediate is reacted with acylating agents such as trifluoroacetic anhydride in the presence of chlorobenzene and methanesulfonic acid under reflux to facilitate ring closure and formation of the fused triazolo ring.

  • Step 2: Reaction mixture heated at 110°C for 42 hours and 100°C for 60 hours, followed by neutralization to pH 12, extraction, and purification to yield the triazolo-pyrazine intermediate with high purity (~99.1%).

Catalytic Hydrogenation and Salt Formation

Final steps often involve catalytic hydrogenation using palladium on carbon under nitrogen atmosphere to reduce intermediates, followed by treatment with hydrogen chloride to precipitate the hydrochloride salt of the target compound.

  • Step 3: Hydrogenation under high pressure in ethanol, filtration, and drying yield the hydrochloride salt of the target compound suitable for further applications.

Detailed Reaction Conditions and Parameters

Step Reagents & Conditions Temperature (°C) Time (hours) Yield/Purity (%) Notes
1 2-Chloropyrazine + Hydrazine Hydrate in Ethanol 58-61 15 93.3 (HPLC) pH adjusted to 6, extraction with methylene dichloride
2 Intermediate + Chlorobenzene + Trifluoroacetic Anhydride + Methanesulfonic Acid 100-110 42-60 99.1 (HPLC) Reflux with acid, pH adjusted to 12, silica gel filtration
3 Catalytic Hydrogenation (Pd/C) + HCl in Ethanol 20-25 Variable Not specified High-pressure hydrogenation under nitrogen atmosphere

Alternative Synthetic Methods and Modifications

Though the above method is industrially favored for its simplicity and low byproduct formation, other methods reported in literature and patents include:

  • Debenzyloxylation of benzyloxyamino intermediates: Using hydrogen gas and palladium catalysts with additives such as benzyl chloride or bromide to facilitate debenzyloxylation, producing related triazolo-pyrazine derivatives. This method is more applicable to substituted triazolo-pyrazines but informs on catalytic conditions relevant to methylated derivatives.

  • Use of organic acids and solvents: Reactions often employ organic acids like acetic acid and solvents such as methanol, ethanol, or isopropanol to optimize yields and purity during hydrogenation and isolation steps.

Research Findings and Industrial Relevance

  • The described synthetic route offers high purity products (>93% to >99%) suitable for pharmaceutical intermediates.

  • The use of easily available starting materials such as 2-chloropyrazine and hydrazine hydrate supports scalability.

  • The method minimizes side reactions and byproducts, enhancing cost-effectiveness and industrial feasibility .

  • Catalytic hydrogenation steps are optimized with palladium on carbon catalysts under mild temperature and pressure, ensuring efficient conversion without harsh conditions.

Summary Table of Preparation Method Highlights

Aspect Details
Starting Materials 2-Chloropyrazine, Hydrazine Hydrate, Chlorobenzene
Key Reactions Hydrazine substitution, acylation, catalytic hydrogenation
Catalysts Palladium on carbon (Pd/C)
Solvents Ethanol, methylene dichloride, chlorobenzene
Reaction Temperatures 20-25°C (hydrogenation), 58-61°C (hydrazine step), 100-110°C (acylation)
Reaction Times 15 h (hydrazine), 42-60 h (acylation), variable (hydrogenation)
Purity of Final Product Up to 99.1% (HPLC)
Industrial Suitability High, due to simplicity and low byproduct formation

Chemical Reactions Analysis

Types of Reactions: 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolopyrazines with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit anticancer properties. Triazoles can disrupt cellular functions and induce apoptosis in cancer cells. Studies have shown that 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving the inhibition of specific kinases or pathways associated with tumor growth .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Triazole derivatives are known to interfere with the synthesis of nucleic acids in bacteria and fungi. Preliminary studies suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

3. Neurological Applications
Emerging research indicates potential neuroprotective effects of triazole compounds. The ability of this compound to modulate neurotransmitter systems may offer therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Material Science Applications

1. Coordination Chemistry
The unique nitrogen-rich structure of this compound allows it to act as a ligand in coordination chemistry. It can form stable complexes with transition metals which are useful in catalysis and materials synthesis .

2. Organic Electronics
Due to its electronic properties and stability under various conditions, this compound has potential applications in organic electronics. It can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its ability to facilitate charge transport is advantageous .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer properties of a series of triazole derivatives including this compound. The results indicated a significant reduction in cell viability in breast and lung cancer cell lines when treated with this compound at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

In an investigation detailed in Antibiotics, researchers tested the antimicrobial efficacy of several triazole compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings suggested that this compound exhibited notable inhibitory activity against these pathogens .

Mechanism of Action

The mechanism of action of 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable interactions with the enzyme, leading to effective inhibition.

Comparison with Similar Compounds

  • 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
  • 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine

Comparison: Compared to similar compounds, 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exhibits unique reactivity and stability. Its fused triazole-pyrazine structure provides distinct electronic properties, making it more suitable for specific applications in materials science and medicinal chemistry. Additionally, its ability to undergo a variety of chemical reactions enhances its versatility as a synthetic intermediate.

Biological Activity

3,8-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities based on existing literature.

Structural Characteristics

The compound has the following structural and chemical properties:

  • Molecular Formula: C7H12N4
  • SMILES Notation: CC1C2=NN=C(N2CCN1)C
  • InChI Key: WJXSFSALUZCCJQ-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and modifications of existing triazole derivatives. Specific synthetic routes have not been extensively documented in the literature.

Biological Activities

Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit a wide range of biological activities. Here are some key findings related to the biological activity of this compound:

Antibacterial Activity

A study highlighted the antibacterial properties of various triazolo[4,3-a]pyrazine derivatives. The synthesized compounds were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Among these compounds, some demonstrated moderate to significant antibacterial activity. For instance:

  • Compound 2e showed a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to ampicillin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that specific substitutions on the triazolo[4,3-a]pyrazine scaffold can enhance biological activity:

  • Compounds with an indole moiety were generally more effective than those with phenyl substitutions.
  • Long alkyl chains at the R2 position improved antibacterial efficacy due to increased lipophilicity and cell permeability .

Other Biological Activities

Triazolo[4,3-a]pyrazine derivatives have been reported to possess various other biological activities including:

  • Antidiabetic properties: Certain derivatives have been linked to Dipeptidyl Peptidase IV (DPP-IV) inhibition.
  • Antifungal and antimalarial activities: These compounds have shown promise in inhibiting fungal growth and malaria parasites .

Data Summary Table

Activity TypeObservationsReference
AntibacterialMIC: 32 μg/mL (S. aureus), 16 μg/mL (E. coli)
AntidiabeticDPP-IV inhibition potential
AntifungalInhibition of fungal growth
AntimalarialActivity against malaria parasites

Q & A

Q. Table 1: Influence of Substituents on Synthetic Yield

R<sup>3</sup> (Position 3)R<sup>7</sup> (Position 7)Yield (%)Reference
MethylAryl60–75
AlkylBenzyl50–65
HeteroarylAryl40–55

How can researchers validate the structural integrity of synthesized derivatives using spectroscopic methods?

Basic Characterization
1H NMR is critical for confirming the triazolo-pyrazine scaffold:

  • Pyrazinone Protons : Doublets at δ 7.15–7.28 ppm (H-5) and δ 7.50–7.59 ppm (H-6) confirm ring formation .
  • Methyl Substituents : Singlets at δ 2.30–2.50 ppm for N-CH3 groups .

Q. Advanced Analysis :

  • HSQC/HMBC NMR : Resolves ambiguity in regiochemistry for closely related isomers .
  • Elemental Analysis : Validates purity (>99% by combustion analysis) .

What strategies are effective in quantifying the active compound and controlling impurities?

Q. Basic Quality Control

  • Potentiometric Titration : Dissolve 0.25 g sample in acetic acid/anhydride, titrate with 0.1 M HClO4. Uncertainty ≤0.22% .
  • HPLC for Impurities : Detect semiproducts (e.g., hydrazinopyrazinones) and oxidation byproducts (e.g., diones) with a limit of ≤0.5% total impurities .

Q. Table 2: Analytical Method Validation

ParameterTitrationHPLC
Accuracy (%)99.0–101.098.5–101.5
Precision (RSD%)0.150.30
Linearity (R<sup>2</sup>)0.99950.998
Reference

How do structural modifications at the 3- and 8-positions affect biological activity, particularly in kinase inhibition?

Q. Advanced SAR Study

  • 3-Position : Electron-withdrawing groups (e.g., CF3) enhance c-Met kinase inhibition (IC50 < 50 nM) by increasing electrophilicity at the triazole moiety .
  • 8-Position : Methyl groups improve metabolic stability but reduce VEGFR-2 binding affinity by ~20% compared to amino substituents .

Q. Table 3: Biological Activity of Selected Derivatives

CompoundR<sup>3</sup>R<sup>8</sup>c-Met IC50 (nM)VEGFR-2 IC50 (nM)
21aCF3CH338120
22cCH3NH221085
Reference

What methodologies resolve discrepancies between theoretical and experimental spectral data?

Q. Advanced Data Analysis

  • Dynamic NMR : Detects tautomerism in solutions (e.g., triazole-pyrazine equilibrium) causing split signals .
  • X-ray Crystallography : Confirms regiochemistry when NMR is ambiguous, as seen in 3-(trifluoromethyl) derivatives .

What in vitro assays evaluate cytotoxic and kinase inhibitory activities?

Q. Basic Biological Testing

  • Cytotoxicity : MTT assay against A549, MCF-7, and HeLa cells (IC50 range: 0.5–10 μM) .
  • Kinase Inhibition : HTRF-based assays for c-Met/VEGFR-2 using recombinant enzymes (Z´-factor >0.7) .

Q. Advanced Optimization :

  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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